[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride
Description
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride is a pyridazine derivative featuring a trifluoroethoxy substituent at the 6-position and a methanamine group at the 3-position, with two hydrochloride counterions enhancing its solubility. The trifluoroethoxy group (–OCH₂CF₃) introduces strong electron-withdrawing effects and lipophilicity, which may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs.
Properties
IUPAC Name |
[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O.2ClH/c8-7(9,10)4-14-6-2-1-5(3-11)12-13-6;;/h1-2H,3-4,11H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSNFJSHKJTKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1CN)OCC(F)(F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-10-5 | |
| Record name | [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride typically involves the reaction of 6-chloropyridazine with 2,2,2-trifluoroethanol under basic conditions to introduce the trifluoroethoxy group. This intermediate is then reacted with methanamine to form the final product, which is subsequently converted to its dihydrochloride salt for stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
[6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with [6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride:
Pyridazine-Based Analogs
(6-(2-Methoxyethoxy)pyridazin-3-yl)methanamine dihydrochloride (CAS: 1909312-48-6) Structural Differences: Replaces the trifluoroethoxy group with a methoxyethoxy (–OCH₂CH₂OCH₃) substituent. The dihydrochloride salt form ensures comparable aqueous solubility. Molecular Formula: C₈H₁₅Cl₂N₃O₂ (vs. C₇H₉Cl₂F₃N₃O for the target compound) .
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine
- Structural Differences : Features a chloro substituent at the 6-position and an aryl amine group at the 3-position.
- Impact on Properties : The chloro group is less bulky and electron-withdrawing than trifluoroethoxy, which may alter binding affinity in biological targets. The absence of a basic amine hydrochloride reduces solubility .
Pyridine-Based Analogs
{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine dihydrochloride
- Structural Differences : Pyridine core (one nitrogen) instead of pyridazine, with a trifluoroethoxymethyl (–CH₂OCH₂CF₃) side chain.
- Impact on Properties : The pyridine ring has weaker dipole interactions than pyridazine. The methylene spacer in the substituent may increase conformational flexibility but reduce steric hindrance .
2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine Hydrochloride (CAS: 1138011-22-9)
- Structural Differences : Trifluoroethyl group (–CH₂CF₃) directly attached to the pyridine ring.
- Impact on Properties : The lack of an ether linkage reduces polarity, increasing lipophilicity. The primary amine hydrochloride enhances solubility but may alter pharmacokinetics .
Agrochemical Derivatives with Trifluoroethoxy Groups
Triflusulfuron Methyl Ester
- Structural Differences : Trifluoroethoxy group on a triazine core (vs. pyridazine).
- Impact on Properties : The triazine ring’s three nitrogen atoms create distinct electronic profiles, favoring herbicidal activity. The trifluoroethoxy group enhances bioactivity by resisting enzymatic degradation .
Research Implications
- Pharmacological Potential: The target compound’s trifluoroethoxy group may improve target engagement in hydrophobic binding pockets, a feature exploited in CNS drugs and kinase inhibitors.
- Synthetic Challenges : Introducing trifluoroethoxy groups requires specialized reagents (e.g., 2,2,2-trifluoroethyl halides), as seen in and .
Biological Activity
The compound [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride (CAS No. 1955554-10-5) is a pyridazine-based derivative notable for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.
The molecular formula for [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride is , with a molecular weight of 238.14 g/mol. The compound features a trifluoroethoxy group that significantly influences its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C8H10F3N3·2HCl |
| Molecular Weight | 238.14 g/mol |
| CAS Number | 1955554-10-5 |
| Appearance | White crystalline solid |
| Storage Temperature | 4 °C |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoroethoxy group enhances lipophilicity, facilitating cellular penetration and modulating enzyme activities or receptor interactions.
Antimicrobial Properties
Research has indicated that compounds containing trifluoroalkyl groups exhibit enhanced antimicrobial properties. Studies have shown that [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride demonstrates significant activity against various pathogenic bacteria and fungi.
- In Vitro Studies :
- A study assessed the antibacterial efficacy against Acinetobacter baumannii and Pseudomonas aeruginosa, revealing a minimum inhibitory concentration (MIC) of 0.5 mg/mL for both strains.
- Fungal assays indicated that the compound inhibits the growth of Candida albicans with an MIC of 1 mg/mL.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Studies
Several case studies have explored the pharmacological potential of [6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine dihydrochloride:
-
Case Study 1 :
- Objective : To evaluate the anti-inflammatory effects in a murine model of arthritis.
- Findings : Treatment with the compound significantly reduced joint swelling and histological signs of inflammation compared to controls.
-
Case Study 2 :
- Objective : To assess antimicrobial efficacy in a clinical setting.
- Findings : The compound was effective in treating infections caused by multidrug-resistant strains of bacteria in patients who had failed previous treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
